molecular formula C23H21BrN2O2S B2673648 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-57-1

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2673648
CAS No.: 683254-57-1
M. Wt: 469.4
InChI Key: JLWRLKFXSSMZJQ-GIJQJNRQSA-N
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Description

(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 4-isobutylphenyl group and a 3-bromo-4-hydroxy-5-methoxyphenyl moiety. The compound’s structural complexity arises from its electron-withdrawing bromo and nitrile groups, alongside electron-donating hydroxy and methoxy substituents. These functional groups confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. While direct crystallographic data for this compound is unavailable in the provided evidence, analogous structures (e.g., ) suggest a planar conformation for the acrylonitrile-thiazole backbone, with substituents influencing intermolecular interactions .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2S/c1-14(2)8-15-4-6-17(7-5-15)20-13-29-23(26-20)18(12-25)9-16-10-19(24)22(27)21(11-16)28-3/h4-7,9-11,13-14,27H,8H2,1-3H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWRLKFXSSMZJQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activity, particularly in the context of antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the introduction of various functional groups. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups tend to demonstrate enhanced activity against various pathogens compared to those with electron-donating groups . The compound's effectiveness was evaluated using standard methods against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
(E)-3-BromoS. aureus8 µg/mL
(E)-3-BromoE. coli4 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types. For example, research on similar thiazole derivatives has indicated their ability to reduce tumor growth in xenograft models . The compound's mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis further revealed an increase in early and late apoptotic cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control1200800
(E)-3-Bromo (10 µM)600400
(E)-3-Bromo (20 µM)300200

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vivo studies have shown that it significantly inhibits tumor growth in xenograft models. The mechanisms underlying its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Table 1: Summary of Anticancer Studies

Study ReferenceModel UsedKey Findings
Xenograft Tumor ModelsSignificant tumor growth inhibition observed.
Cell Line StudiesInduced apoptosis in cancer cells through specific pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Activity Overview

Microorganism TestedActivity Observed
Staphylococcus aureusEffective inhibition
Escherichia coliModerate activity

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Anticancer Research : A study conducted on human cancer cell lines demonstrated that the compound inhibits cell growth effectively at micromolar concentrations, suggesting it could serve as a lead compound for drug development .
  • Antimicrobial Testing : Another investigation assessed the compound's efficacy against resistant bacterial strains, revealing significant inhibitory effects, thus highlighting its potential role in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at the 3-position (target compound) vs. bromine on the thiazole phenyl ring () alters electronic distribution. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in the target compound .
  • Hydroxy/Methoxy vs.
  • Steric Considerations : The 4-isobutylphenyl group introduces bulkier steric hindrance than tert-butyl (), possibly affecting binding interactions in biological systems .

Crystallographic and Packing Behavior

While crystallographic data for the target compound is absent, analogous structures provide insights:

  • Isostructural Halogen Variants : Compounds 4 and 5 () exhibit identical triclinic (P 1) packing but adjust for Cl/Br substitutions. Similarly, the target’s bromo group may influence unit-cell parameters compared to chloro analogues .

Electronic and Spectroscopic Properties

  • DFT Calculations : highlights the role of exact exchange in density-functional theory (DFT) for predicting thermochemical properties. The target’s -Br and -OCH₃ substituents may lower the HOMO-LUMO gap compared to chloro analogues, enhancing reactivity .
  • NMR/IR Data: The -CN group in the target compound would exhibit a characteristic ~2200 cm⁻¹ IR stretch, similar to and . The -OH group’s IR absorption (~3200–3600 cm⁻¹) and downfield ¹H NMR shift (~5–6 ppm) distinguish it from non-hydroxylated analogues .

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